molecular formula C17H37N2O8P B13900374 Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

Cat. No.: B13900374
M. Wt: 428.5 g/mol
InChI Key: SSHMAENVNUVVFI-UHFFFAOYSA-N
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Description

D-Ribose 1-phosphate, biscyclohexylammonium salt is a chemically modified sugar used extensively in biochemical research. It is a derivative of D-ribose, a naturally occurring monosaccharide. The compound is known for its role in nucleic acid metabolism and enzyme-catalyzed reactions involving phosphorylated sugars .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Ribose 1-phosphate, biscyclohexylammonium salt is synthesized through the chemical modification of D-ribose. The process involves fluorination, methylation, and glycosylation of the sugar . The reaction conditions typically include the use of specific reagents and catalysts to achieve high purity and yield.

Industrial Production Methods

In industrial settings, the production of D-ribose 1-phosphate, biscyclohexylammonium salt involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets the required standards for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

D-Ribose 1-phosphate, biscyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various phosphorylated sugars and their derivatives, which are used in further biochemical studies and applications .

Scientific Research Applications

D-Ribose 1-phosphate, biscyclohexylammonium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of D-ribose 1-phosphate, biscyclohexylammonium salt involves its role as a substrate for various enzymes. It interacts with phosphatases and kinases, which add or remove phosphate groups, regulating the phosphate economy within cells. This regulation is central to energy transfer and storage in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • D-Ribose 5-phosphate disodium salt dihydrate
  • 2-Deoxy-α-D-ribose 1-phosphate bis(cyclohexylammonium) salt
  • D-Ribulose 5-phosphate disodium salt

Uniqueness

D-Ribose 1-phosphate, biscyclohexylammonium salt is unique due to its specific chemical modifications, which enhance its solubility and stability in aqueous solutions. These properties make it an excellent substrate for enzymatic studies, providing clear insights into the complex interactions within cellular metabolism .

Properties

Molecular Formula

C17H37N2O8P

Molecular Weight

428.5 g/mol

IUPAC Name

cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/2C6H13N.C5H11O8P/c2*7-6-4-2-1-3-5-6;6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2*6H,1-5,7H2;2-8H,1H2,(H2,9,10,11)

InChI Key

SSHMAENVNUVVFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(O1)OP(=O)(O)O)O)O)O

Origin of Product

United States

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